molecular formula C20H23N7O3S B2821078 1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone CAS No. 1021055-48-0

1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone

Cat. No. B2821078
CAS RN: 1021055-48-0
M. Wt: 441.51
InChI Key: YRBCEMQEESLGFZ-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a triazole ring and a piperazine ring . Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole derivatives are often synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Triazole compounds, for example, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Triazole compounds are known to undergo a variety of reactions due to their versatile biological activities .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been demonstrated, indicating significant antimicrobial and antifungal activities against a variety of organisms, including Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and yeast-like fungus (C. albicans). This research showcases the potential of these compounds in the development of new antimicrobial agents (Hassan, 2013).

  • Another study focused on sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, highlighting their synthesis and in vitro antimicrobial, antifungal, and antimalarial activities. This underscores the compound's versatility and potential in addressing various infectious diseases (Bhatt, Kant, & Singh, 2016).

Antitumor and Anti-inflammatory Properties

  • The development of nitrogen/sulfur heterocycles linking indole, 1,2,4-triazole, pyridazine, and quinoxaline hybrids points to a novel class of compounds with potential applications in research and therapeutic development due to their high yield and characterization by NMR and mass spectral analysis (Boraei, Sarhan, Yousuf, & Barakat, 2020).

  • A study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines revealed their synthesis and evaluated their antimicrobial and anti-inflammatory activities, showcasing significant antibacterial, antifungal, and anti-inflammatory effects, which emphasizes their potential as therapeutic agents (El-Reedy & Soliman, 2020).

Antidiabetic Drug Development

  • The synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs through Dipeptidyl peptidase-4 (DPP-4) inhibition mechanism and insulinotropic activities indicate a promising approach to diabetes management, highlighting the compound's significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Some triazole derivatives are known to bind with a variety of enzymes and receptors in the biological system .

Future Directions

Future research could focus on exploring the biological activity of this compound and similar derivatives. Given the wide range of activities exhibited by triazole compounds , this could include potential applications in medicinal chemistry.

properties

IUPAC Name

1-[5-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-21-22-19-5-6-20(23-27(14)19)24-9-11-25(12-10-24)31(29,30)17-3-4-18-16(13-17)7-8-26(18)15(2)28/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBCEMQEESLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone

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